molecular formula C10H9BrO3 B134048 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one CAS No. 52190-28-0

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

Cat. No. B134048
CAS RN: 52190-28-0
M. Wt: 257.08 g/mol
InChI Key: NTPQGLLTGPTOAA-UHFFFAOYSA-N
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Description

“1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one” is a chemical compound with the molecular formula C12H14O3 . It is also known by several synonyms such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and 3,4-Methylenedioxyphenyl Butyl Ketone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the bioreduction of 1- (benzo [d] [1,3] dioxol-5-yl) ethanone for the production of enantiomerically pure ( S )-1- (1,3-benzodioxal-5-yl) ethanol using freeze-dried whole-cell of Lactobacillus fermentum P1 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular structure of a 1,3-benzodioxole ring system was reported to consist of a donor–linker–acceptor conjugated system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is 206.24 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Anticancer Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one has been investigated for its anticancer potential. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These compounds were evaluated for their anticancer effects on prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cells .

Antiproliferative Properties

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties at the 3-position was designed and synthesized. These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. The results highlighted their potential as agents that could inhibit cell proliferation .

Microtubule-Targeting Agents

The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules and their component protein, tubulin, are leading targets for anticancer agents. Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly. While many known indole-based antitubulin agents incorporate different bridging units, such as sulfur, nitrogen, carbonyl, methylene, or amido, heteroaryl groups remain less explored. The design and synthesis of indole-based compounds, including 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, contribute to this ongoing exploration .

Noble Ligands Synthesis

In another study, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). These ligands hold promise for various applications, including coordination chemistry and catalysis .

Future Directions

The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies and exploration of other potential applications are also warranted.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQGLLTGPTOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440428
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

CAS RN

52190-28-0
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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